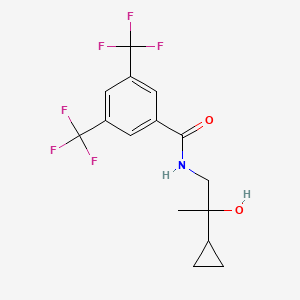![molecular formula C18H20N2O3S B2466087 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbenzamide CAS No. 899976-27-3](/img/structure/B2466087.png)
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbenzamide, also known as DTBM-M, is a synthetic compound that has gained attention in scientific research for its potential use as a pharmacological tool. This compound belongs to the class of thiazolidinediones, which have been studied for their ability to regulate glucose and lipid metabolism.
科学的研究の応用
Antimicrobial Applications
A study by Desai et al. (2013) synthesized a series of compounds related to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbenzamide and evaluated them for antimicrobial activity. These compounds exhibited significant inhibitory action against both Gram-positive and Gram-negative bacteria, as well as against fungal strains, highlighting their potential in treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Material Science and Polymer Chemistry
In the field of material science, Butt et al. (2005) worked on synthesizing novel aromatic polyimides using derivatives similar to this compound. These polymers demonstrated solubility in various organic solvents and exhibited high thermal stability, indicating their potential use in advanced material applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Anticonvulsant and Psychoactive Properties
Research by Clark et al. (1984) explored the anticonvulsant effects of 4-aminobenzamides, closely related to the structure of this compound. The study found that certain derivatives provided significant protection against seizures, indicating the potential of these compounds in developing anticonvulsant therapies (Clark, Wells, Sansom, Norris, Dockens, & Ravis, 1984).
Antiproliferative and Anticancer Activity
A study by Matysiak et al. (2015) designed and synthesized novel derivatives exhibiting antiproliferative activity against human cancer cell lines. These compounds, sharing structural similarities with this compound, showed activity comparable to cisplatin in some cases, underscoring their potential as anticancer agents (Matysiak, Karpińska, Skrzypek, Wietrzyk, Kłopotowska, Niewiadomy, Paw, Juszczak, & Rzeski, 2015).
特性
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-5-4-6-15(13-14)18(21)19-16-7-9-17(10-8-16)20-11-2-3-12-24(20,22)23/h4-10,13H,2-3,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJGSIIGZGBIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2466006.png)
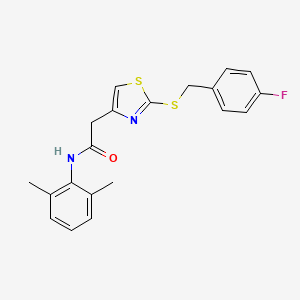
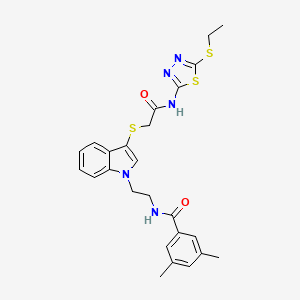
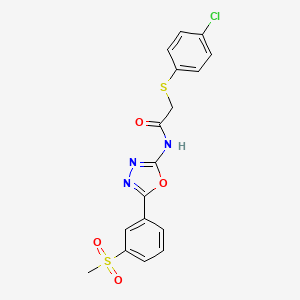
![4-methoxy-1-(2-methylphenyl)-6-oxo-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2466011.png)
![1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2466013.png)
![5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2466014.png)
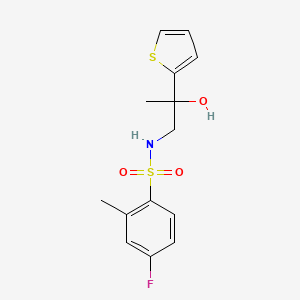
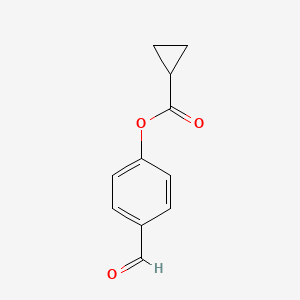
![2-methoxy-5-(N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)sulfamoyl)benzamide](/img/structure/B2466019.png)
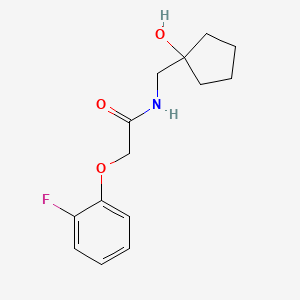
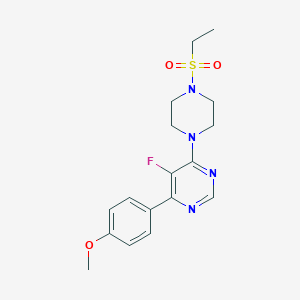
![N-(4-methoxyphenyl)-4-methyl-N-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}benzenesulfonamide](/img/structure/B2466025.png)
